7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride
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Overview
Description
7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines an azetidine ring with a triazolo[1,5-a]pyrimidine scaffold, making it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
Industrial Production Methods
For industrial production, a one-pot synthesis method using a tropine-based dicationic molten salt as a catalyst has been documented. This method is efficient, environmentally friendly, and results in high yields under solvent-free conditions or in ethanol as a green solvent .
Chemical Reactions Analysis
Types of Reactions
7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolo[1,5-a]pyrimidine scaffold.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace existing groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits these enzymes, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[4,3-a]pyrimidine: Shares structural similarities and is used in similar applications.
Thiazolo[3,2-b]triazole: Known for its functional versatility and applications in medicinal chemistry.
Uniqueness
7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride stands out due to its unique combination of an azetidine ring with a triazolo[1,5-a]pyrimidine scaffold. This structure imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11Cl2N5 |
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Molecular Weight |
248.11 g/mol |
IUPAC Name |
7-(azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C8H9N5.2ClH/c1-2-10-8-11-5-12-13(8)7(1)6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H |
InChI Key |
BYFTVUJRUOGDQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=NC3=NC=NN23.Cl.Cl |
Origin of Product |
United States |
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